![molecular formula C13H17F3N2O B6332358 2-Methyl-1-{[4-(trifluoromethoxy)phenyl]methyl}piperazine CAS No. 1240581-54-7](/img/structure/B6332358.png)
2-Methyl-1-{[4-(trifluoromethoxy)phenyl]methyl}piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Methyl-1-{[4-(trifluoromethoxy)phenyl]methyl}piperazine” is a chemical compound with the molecular formula C12H15F3N2O . It’s a derivative of piperazine, a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula C12H15F3N2O . The compound contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring with two nitrogen atoms at opposite positions .科学研究应用
2-Methyl-1-{[4-(trifluoromethoxy)phenyl]methyl}piperazine has been studied for its various scientific applications, including drug development, synthesis of other compounds, and research into its biochemical and physiological effects. This compound has been used in the synthesis of other compounds, such as the anti-inflammatory drug ibuprofen, the anti-cancer drug paclitaxel, and the antidiabetic drug glimepiride. It has also been used in the development of drugs that target the central nervous system, such as the antidepressant fluoxetine. Additionally, this compound has been studied for its potential to act as an anti-inflammatory and anti-cancer agent.
作用机制
2-Methyl-1-{[4-(trifluoromethoxy)phenyl]methyl}piperazine has been shown to act as an inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of pro-inflammatory molecules. By inhibiting the activity of COX, this compound can reduce inflammation and pain. Additionally, this compound has been shown to have an effect on the activity of certain receptors, such as the serotonin receptor, which may be involved in the development of depression and anxiety.
Biochemical and Physiological Effects
This compound has been studied for its potential to act as an anti-inflammatory and anti-cancer agent. In animal studies, this compound has been shown to reduce inflammation and pain. Additionally, it has been shown to have an effect on the activity of certain receptors, such as the serotonin receptor, which may be involved in the development of depression and anxiety. Furthermore, this compound has been shown to have an effect on the activity of certain enzymes, such as cyclooxygenase (COX), which is responsible for the production of pro-inflammatory molecules.
实验室实验的优点和局限性
2-Methyl-1-{[4-(trifluoromethoxy)phenyl]methyl}piperazine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize using a variety of methods. Additionally, this compound has been shown to have an effect on the activity of certain receptors and enzymes, which makes it useful for studying the biochemical and physiological effects of drugs. However, this compound also has some limitations. It is not very stable, and it can be easily degraded in the presence of light and heat. Additionally, it is not water soluble, which can make it difficult to dissolve in water-based solutions.
未来方向
2-Methyl-1-{[4-(trifluoromethoxy)phenyl]methyl}piperazine has many potential future applications in the field of drug development and research. It has been shown to have an effect on the activity of certain receptors and enzymes, which makes it a promising candidate for the development of new drugs. Additionally, further research into its biochemical and physiological effects could lead to new insights into the mechanisms of action of various drugs. Other potential future directions for this compound include its use as a catalyst for the synthesis of other compounds, and its use as an additive in food and cosmetics.
合成方法
2-Methyl-1-{[4-(trifluoromethoxy)phenyl]methyl}piperazine can be synthesized via a few different methods, including the condensation reaction of 4-trifluoromethoxybenzyl chloride with 2-methyl-1-piperazine, the reaction of 4-trifluoromethoxybenzaldehyde with 2-methyl-1-piperazine, and the reaction of 4-trifluoromethoxybenzyl bromide with 2-methyl-1-piperazine. The condensation reaction of 4-trifluoromethoxybenzyl chloride with 2-methyl-1-piperazine is the most commonly used method for synthesizing this compound. This method involves the use of a base, such as sodium hydroxide, to catalyze the reaction and form the desired product.
属性
IUPAC Name |
2-methyl-1-[[4-(trifluoromethoxy)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c1-10-8-17-6-7-18(10)9-11-2-4-12(5-3-11)19-13(14,15)16/h2-5,10,17H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXVCISHSZPFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6332277.png)
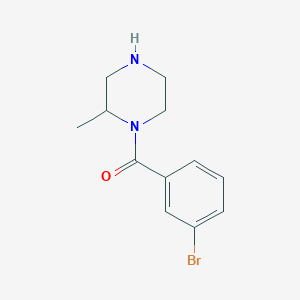
![1-[(3-Chlorophenyl)methyl]-2-methylpiperazine](/img/structure/B6332292.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6332301.png)

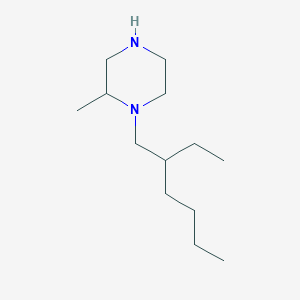
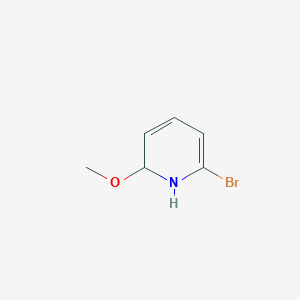
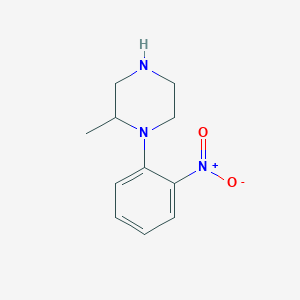


![2-Methyl-1-[(3-nitrophenyl)methyl]piperazine](/img/structure/B6332366.png)
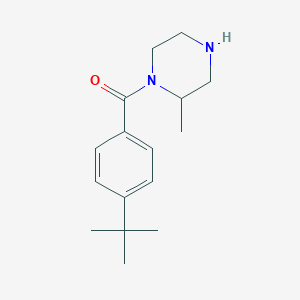
![1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B6332373.png)
![1-[(4-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6332380.png)